3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
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Description
3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound is a pyrazolopyridine derivative that has been studied for its potential use in the treatment of various diseases.
Scientific Research Applications
- Compound Design : Researchers designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds (compounds 4–13) as novel CDK2 inhibitors .
- Biological Activity : Most prepared compounds exhibited superior cytotoxic activities against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Compound 14 & 15 showed the best cytotoxic activities against these cell lines .
- Enzymatic Inhibition : Compounds 14, 13, and 15 demonstrated significant inhibitory activity against CDK2/cyclin A2, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, outperforming the control drug sorafenib .
- Indole Derivatives : Although not directly related to the compound, indole derivatives have shown potential as anti-HIV-1 agents. Researchers have explored novel indolyl and oxochromenyl xanthenone derivatives for their anti-HIV-1 activity .
Cancer Treatment (CDK2 Inhibition)
Anti-HIV-1 Activity
Chemical Properties and Structure
Bioisosteric Replacements
properties
IUPAC Name |
3-amino-5,6-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-4-3-5-6(7(9)11-10-5)8(13)12(4)2/h3H,1-2H3,(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIFQGWYTXVDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=NN2)N)C(=O)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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